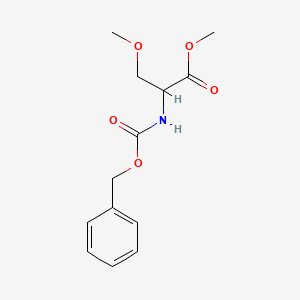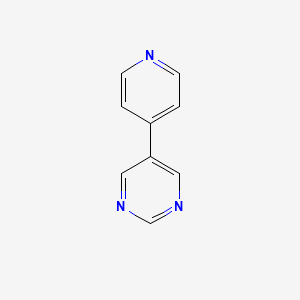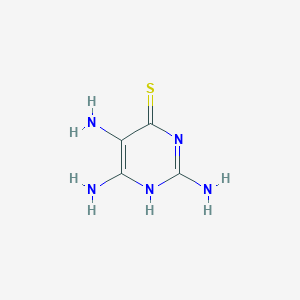
2-Benzyl-4-bromoaniline
Descripción general
Descripción
2-Benzyl-4-bromoaniline is an organic compound that belongs to the class of aromatic amines. It is used in the synthesis of various organic compounds and has potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-4-bromoaniline is not fully understood. However, it is believed that the compound exerts its biological activity by interacting with specific molecular targets in the body. For example, some studies have shown that 2-Benzyl-4-bromoaniline can inhibit the activity of certain enzymes such as proteases and kinases, which play a crucial role in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Benzyl-4-bromoaniline have been studied in various experimental models. Some studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. Additionally, 2-Benzyl-4-bromoaniline has been shown to exhibit antimicrobial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Benzyl-4-bromoaniline in lab experiments is its relatively simple synthesis method. Additionally, the compound exhibits a broad range of biological activities, making it a versatile starting material for the synthesis of various organic compounds. However, one of the limitations of using 2-Benzyl-4-bromoaniline is its potential toxicity, which may limit its use in certain experimental models.
Direcciones Futuras
There are several future directions for the research on 2-Benzyl-4-bromoaniline. One of the potential areas of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the mechanism of action of the compound and to identify its molecular targets in the body. Furthermore, the compound has potential applications in the development of new drugs for the treatment of various diseases, and further research is needed to explore these possibilities.
Conclusion:
In conclusion, 2-Benzyl-4-bromoaniline is an organic compound that has potential applications in the field of medicinal chemistry. The compound can be synthesized through a relatively simple method and exhibits a broad range of biological activities. Further research is needed to fully understand the mechanism of action of the compound and to identify its potential applications in the development of new drugs.
Aplicaciones Científicas De Investigación
2-Benzyl-4-bromoaniline has been used in various scientific research applications. It has been used as a starting material in the synthesis of various organic compounds such as benzimidazoles, benzoxazoles, and benzothiazoles. These compounds have potential applications in the field of medicinal chemistry as they exhibit various biological activities such as antitumor, antimicrobial, and anti-inflammatory activities.
Propiedades
IUPAC Name |
2-benzyl-4-bromoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h1-7,9H,8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIADYBWNQHGRTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50517779 | |
| Record name | 2-Benzyl-4-bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-4-bromoaniline | |
CAS RN |
86233-09-2 | |
| Record name | 2-Benzyl-4-bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



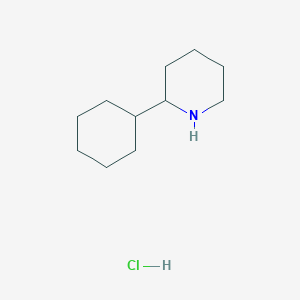
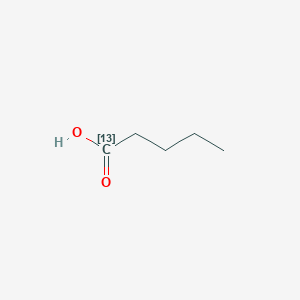
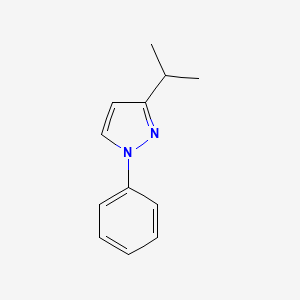
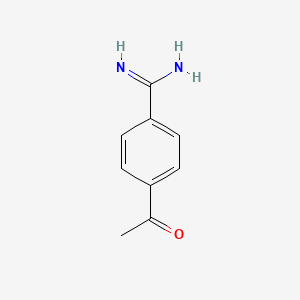
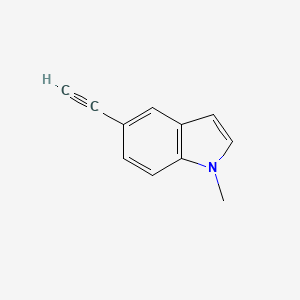
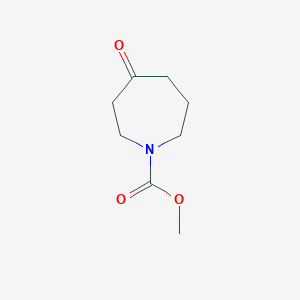


![5,6,7,7a,8,9,10,11-Octahydro-4H-benzo[ef]heptalene](/img/structure/B1625445.png)
